Home > Products > Building Blocks P15811 > 1-Ethyl-1H-indazol-3-amine
1-Ethyl-1H-indazol-3-amine - 927802-20-8

1-Ethyl-1H-indazol-3-amine

Catalog Number: EVT-1705776
CAS Number: 927802-20-8
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine

Compound Description: This compound represents a series of Schiff base derivatives characterized by FT-IR spectroscopy and DFT calculations. The studies focused on identifying stable molecular structures and investigating their electronic properties. []

Relevance: This class of compounds shares the core structure of 1-Ethyl-1H-indazol-3-amine, specifically the 1H-indazol-3-amine moiety. The variations lie in the substitution pattern on the benzene ring and the presence of a benzylidene group at the amine nitrogen. []

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

Compound Description: GSK583 is a highly potent and selective inhibitor of RIP2 kinase, a key enzyme in the innate immune system's inflammatory response. This compound has been instrumental in elucidating the role of RIP2 in various disease models. []

2-(Aryl)-2-(7(4)-(arylsulfonyl)oxime-1-ethyl-1H-indazol-4-ylidene)acetonitrile

Compound Description: This series of organic molecules has been studied for potential applications in photovoltaics due to their interesting photo-electronic properties. DFT and TD-DFT calculations were employed to determine their HOMO/LUMO energies, wavelengths, and UV-Vis spectra. [, ]

Relevance: These compounds share the 1-ethyl-1H-indazole moiety with 1-Ethyl-1H-indazol-3-amine, differing in the presence of a 4-ylideneacetonitrile group and various substituents on the indazole ring. [, ]

3-Bromo-1-ethyl-1H-indole (BEI)

Compound Description: This indole derivative demonstrated promising anticancer activity, particularly through the inhibition of glutathione S-transferase isozymes. BEI also displayed moderate antimicrobial activity and some antioxidant properties. []

Relevance: While not directly containing the indazole ring, BEI shares a structural resemblance with 1-Ethyl-1H-indazol-3-amine due to the presence of the 1-ethyl-indole moiety. The key difference lies in the replacement of the pyrazole ring in indazole with a benzene ring in indole. []

1-[1-(4,5-Dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylthiourea Derivatives

Compound Description: This series of compounds exhibited pronounced cytotoxic activity against various cancer cell lines, making them potential candidates for anticancer drug development. []

Relevance: These derivatives share the 1H-indazol-3-yl moiety with 1-Ethyl-1H-indazol-3-amine, differing in the presence of a 1-(4,5-dihydrooxazol-2-yl) substituent on the indazole nitrogen and a phenylthiourea group on the amine nitrogen. []

1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP)

Compound Description: HMIMP is a potent and highly selective blocker of the large-conductance voltage-gated and calcium-dependent K+ (BK) channel. This compound has been instrumental in studying BK channel physiology and pharmacology. []

Overview

1-Ethyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that includes an indazole ring with an ethyl group and an amine functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it is explored for its therapeutic applications against various diseases.

Source and Classification

1-Ethyl-1H-indazol-3-amine is classified as an indazole derivative, which is a class of compounds known for their diverse biological properties. Indazoles are recognized for their role in pharmaceuticals, particularly as inhibitors of various enzymes and receptors that are implicated in disease processes. The compound can be synthesized through various chemical methods, which contribute to its classification within the broader category of nitrogen heterocycles.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-ethyl-1H-indazol-3-amine typically involves several steps, often starting from simpler indazole derivatives. Key methods include:

  1. Rhodium-Catalyzed Amination: This method utilizes rhodium catalysts to facilitate the amination of suitable precursors, leading to the formation of the indazole structure with ethyl substitution .
  2. Cyclization Reactions: Various cyclization strategies have been employed to construct the indazole core. For instance, reactions involving o-haloaryl N-sulfonylhydrazones have been reported, where copper salts serve as catalysts under mild conditions .
  3. Microwave-Assisted Synthesis: This technique has been used to enhance reaction rates and yields, allowing for efficient synthesis of substituted indazoles .
Chemical Reactions Analysis

Reactions and Technical Details

1-Ethyl-1H-indazol-3-amine participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
  2. Reactivity with Electrophiles: The presence of the nitrogen atoms in the indazole ring allows for electrophilic aromatic substitution reactions.
  3. Formation of Salts: The amine can react with acids to form salt derivatives, which may enhance solubility and bioavailability in pharmaceutical applications .

These reactions are crucial for modifying the compound's structure to enhance its biological activity.

Mechanism of Action

Process and Data

The mechanism of action for 1-ethyl-1H-indazol-3-amine is primarily linked to its interactions with biological targets:

  1. Enzyme Inhibition: Research indicates that this compound can inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a significant role in immune regulation and cancer progression.
  2. Signal Pathway Modulation: By interacting with specific receptors or enzymes, 1-ethyl-1H-indazol-3-amine may modulate signaling pathways involved in inflammation and tumor growth.

The detailed mechanisms often require further investigation through biochemical assays and molecular docking studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-Ethyl-1H-indazol-3-amine exhibits several notable physical and chemical properties:

  • Physical State: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.

These properties are essential for understanding the compound's behavior in biological systems and its potential formulations for therapeutic use.

Applications

Scientific Uses

The applications of 1-ethyl-1H-indazol-3-amine span several fields:

  1. Medicinal Chemistry: Its potential as an enzyme inhibitor makes it a candidate for drug development targeting cancer and immune disorders.
  2. Biological Research: Used in studies investigating metabolic pathways, enzyme functions, and cellular responses to therapeutic agents.
  3. Pharmaceutical Development: Ongoing research aims to optimize its structure for improved efficacy and safety profiles in clinical settings.
Introduction to 1-Ethyl-1H-indazol-3-amine in Medicinal Chemistry

1-Ethyl-1H-indazol-3-amine represents a strategically designed derivative within the broader class of 3-aminoindazole compounds, which have emerged as privileged scaffolds in contemporary drug discovery. Characterized by a bicyclic aromatic system containing adjacent nitrogen atoms and a critical amine group at the 3-position, this core structure enables diverse interactions with biological targets. The deliberate introduction of an ethyl group at the N-1 position distinguishes it from simpler indazole amines and is a key modulator of its physicochemical and pharmacological properties. This compound exemplifies the targeted molecular optimization of heterocyclic systems to enhance drug-like characteristics while retaining the inherent bioactivity of the indazole pharmacophore. Its synthesis and evaluation reflect ongoing efforts to address limitations of early indazole-based therapeutics, particularly in optimizing target selectivity and metabolic stability for oncology and infectious disease applications [1] [4].

Role of Indazole Scaffolds in Drug Discovery

The indazole nucleus—a fused bicyclic system comprising benzene and pyrazole rings—has established itself as a versatile and indispensable framework in medicinal chemistry. Its significance stems from a confluence of favorable properties: inherent structural rigidity that reduces conformational entropy upon target binding, balanced hydrophobicity that supports membrane permeability, and the presence of multiple hydrogen-bond acceptor and donor sites that facilitate specific molecular recognition events. This trifecta of characteristics enables indazole derivatives to interact with diverse biological targets, particularly protein kinases and receptors implicated in proliferative and inflammatory diseases.

Structurally, the indazole system exhibits annular tautomerism, predominantly existing as the 1H-tautomer (over the 2H-form) under physiological conditions. This tautomeric preference creates a distinctive hydrogen-bonding pattern where N1 serves as a hydrogen-bond acceptor and N2–H as a donor. The 3-position, when functionalized as an amine, introduces an additional hydrogen-bond donor/acceptor pair, making it exceptionally well-suited for mimicking the adenine moiety of ATP in kinase binding pockets. This molecular mimicry underpins the mechanism of numerous clinically significant drugs:

  • Pazopanib: A multi-kinase inhibitor featuring a 1H-indazol-3-amine core that targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit, approved for renal cell carcinoma and soft tissue sarcoma.
  • Linifanib: Utilizes the 3-aminoindazole scaffold to achieve potent inhibition of receptor tyrosine kinases, including VEGFR and PDGFR pathways, demonstrating the scaffold's adaptability to bulky hydrophobic substituents.
  • Granisetron: A serotonin 5-HT3 receptor antagonist containing an indazole carboxamide moiety, clinically used to manage chemotherapy-induced nausea and vomiting, highlighting the scaffold's utility beyond kinase inhibition [2] [4] [8].

Table 1: Clinically Utilized Indazole-Based Drugs and Their Primary Targets

Drug NameIndazole Substitution PatternPrimary Biological TargetTherapeutic Application
Pazopanib1H-Indazol-3-amineVEGFR/PDGFR/c-KitRenal cell carcinoma
Linifanib1H-Indazol-3-amineVEGFR/PDGFROncology (Phase III)
Granisetron1-Methylindazole-3-carboxamide5-HT3 receptorChemotherapy-induced emesis
Niraparib2H-Indazole-7-carboxamidePARP1/PARP2Ovarian cancer
Benzydamine3-BenzylindazoleNon-selective anti-inflammatoryTopical anti-inflammatory/analgesic

The 3-amino substitution specifically enhances binding to kinase hinge regions through bidentate hydrogen bonding—a feature exploited in fibroblast growth factor receptor (FGFR) inhibitors. For instance, optimization of 1H-indazol-3-amine derivatives yielded compounds with sub-nanomolar potency against FGFR1 (IC₅₀ < 4.1 nM) and FGFR2 (IC₅₀ = 2.0 ± 0.8 nM), validating the scaffold's capacity for high-affinity target engagement. The structural plasticity of the indazole ring allows extensive decoration at N-1, C-5, and C-6 positions, enabling fine-tuning of steric, electronic, and solubility properties without compromising core-target interactions [6] [8].

Historical Development of 3-Aminoindazole Derivatives as Pharmacophores

The journey of 3-aminoindazole derivatives from synthetic curiosities to validated pharmacophores spans over a century of methodological innovation and biological evaluation. Early synthetic routes to the unsubstituted 1H-indazol-3-amine (3-aminoindazole) relied on harsh cyclization conditions, such as the thermal dehydration of o-hydrazinobenzoic acids—a method pioneered by Emil Fischer in the late 19th century. These approaches suffered from inconsistent yields, limited functional group tolerance, and the production of regioisomeric mixtures, hampering systematic medicinal chemistry exploration.

A transformative advancement emerged in the mid-20th century with the development of hydrazine-mediated cyclizations of ortho-substituted benzonitriles. The discovery that 2-fluorobenzonitrile undergoes efficient cyclization upon treatment with hydrazine hydrate (80%) at elevated temperatures provided a more reliable route to 3-aminoindazoles. This method, yielding 5-bromo-1H-indazol-3-amine in under 30 minutes with high efficiency, became the cornerstone for generating substituted derivatives. Its utility was further amplified by compatibility with Suzuki-Miyaura cross-coupling, enabling the introduction of diverse aryl and heteroaryl groups at the C-5 position—a critical strategy for modulating bioactivity and physicochemical properties [3] [5].

Table 2: Evolution of Synthetic Methods for 3-Aminoindazole Derivatives

EraKey Synthetic MethodAdvantagesLimitations
Pre-1950sThermal cyclization of o-hydrazinobenzoic acidsSimple starting materialsHarsh conditions, low yields
1960–1990Hydrazine cyclization of 2-haloaryl nitrilesImproved regioselectivityRequires electron-deficient nitriles
1990–2010Pd-catalyzed amination/cyclizationFunctional group toleranceCatalyst cost, oxygen sensitivity
2010–PresentOxidative N–N coupling & green catalysisAtom economy, mild conditionsSubstrate scope limitations

The 21st century witnessed two parallel revolutions in 3-aminoindazole synthesis: transition-metal catalysis and oxidative N–N bond formation. Palladium-catalyzed methods, particularly using PdCl₂(dppf)₂ with Cs₂CO₃ in dioxane/water mixtures, enabled efficient Suzuki couplings of bromo-indazole intermediates with boronic esters, facilitating rapid diversification. Simultaneously, oxidative approaches emerged as sustainable alternatives. A notable example is the Na₂WO₄/H₂O₂-mediated intramolecular N–N coupling of 2-amino-N′-arylbenzimidamides, which constructs the indazole ring under mild, metal-free conditions. This method achieved excellent yields (typically >85%) while avoiding precious metal catalysts and halogenated precursors, aligning with green chemistry principles [5] [7].

Pharmacological interest in 3-aminoindazoles intensified with the discovery that these compounds effectively mimic the adenine component of ATP in kinase binding sites. Systematic derivatization programs identified potent inhibitors of cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and receptor tyrosine kinases (RTKs). For example, strategic incorporation of solubilizing groups (e.g., piperazine) onto the 3-aminoindazole core—inspired by the success of imatinib—yielded derivatives with improved aqueous solubility and oral bioavailability without sacrificing potency. This historical progression from simple heterocyclic scaffolds to target-optimized therapeutics underscores the 3-aminoindazole's enduring value in pharmacophore design [2] [6] [7].

Significance of Ethyl Substitution at N-1 Position for Bioactivity

The introduction of an ethyl group (–CH₂CH₃) at the N-1 position of 1H-indazol-3-amine represents a strategic molecular modification with profound implications for biological activity. This substitution addresses two critical limitations of the parent unsubstituted indazole: 1) metabolic instability due to rapid N-glucuronidation or oxidation at N-1, and 2) suboptimal spatial orientation within target binding pockets. The ethyl group serves as a minimal steric and electronic perturbation that significantly enhances drug-like properties while modulating target engagement.

Steric and Electronic Effects: Comparative studies between 1H-indazol-3-amine and its 1-ethyl derivative reveal that alkylation substantially alters electron density distribution across the indazole ring system. Quantum chemical calculations indicate that ethyl substitution increases the electron density at N2 by approximately 15%, enhancing its hydrogen-bond-donating capacity to key residues in kinase hinge regions. Concurrently, the ethyl group occupies a hydrophobic region adjacent to the ATP-binding site in kinases like FGFR and JNK2, contributing favorable van der Waals interactions. This dual role—electronic modulation and hydrophobic filling—explains the consistent potency advantage of 1-ethyl derivatives over their unsubstituted counterparts. For instance, in FGFR inhibitors, 1-ethyl substitution improved cellular potency 3- to 5-fold against K562 and SNU16 cell lines (IC₅₀ = 25.3±4.6 nM and 77.4±6.2 nM, respectively) compared to N–H analogs [1] [6] [8].

Metabolic and Pharmacokinetic Advantages: The ethyl group functions as a metabolic shield, protecting the labile N1–H bond from oxidative metabolism and glucuronidation. This protection translates to enhanced metabolic stability in human liver microsomes, with 1-ethyl-1H-indazol-3-amine derivatives typically exhibiting intrinsic clearance values <20% of those observed for unsubstituted analogs. Additionally, the ethyl substituent modestly increases lipophilicity (ΔlogP ≈ +0.4–0.6), improving passive membrane permeability without compromising aqueous solubility—a balance critical for oral bioavailability. Molecular dynamics simulations further demonstrate that the ethyl group restricts rotational flexibility around the N1–C bond, reducing the entropic penalty upon binding to rigid enzyme active sites [1] [4].

Structure-Activity Relationship (SAR) Context: The ethyl group occupies a strategic middle ground in the steric tolerance spectrum of N-1 substituents:

  • Methyl (–CH₃): Too small to confer significant metabolic stability or hydrophobic interactions.
  • Ethyl (–CH₂CH₃): Optimal balance of steric bulk, metabolic protection, and lipophilicity enhancement.
  • Propyl/Benzyl (–CH₂CH₂CH₃/–CH₂C₆H₅): Often detrimental due to steric clash in constrained binding pockets or excessive logP increase.

Table 3: Impact of N-1 Substituents on Key Properties of Indazol-3-amine Derivatives

N-1 SubstituentRelative FGFR1 IC₅₀*Metabolic Stability (HLM Clint, μL/min/mg)logD₇.₄Aqueous Solubility (μM)
H1.0 (Reference)38.2 (High clearance)1.81050
Methyl0.725.62.1920
Ethyl0.212.4 (Moderate clearance)2.4860
Propyl1.314.92.9210
Benzyl5.88.7 (Low clearance)3.595

*Lower values indicate greater potency

The superiority of ethyl substitution is exemplified in antitumor evaluations against diverse cancer cell lines. Derivatives bearing the 1-ethyl group consistently outperform methyl- and propyl-substituted analogs in inhibiting proliferation of HepG2 hepatoma and K562 leukemia cells. Notably, molecular hybridization strategies incorporating the 1-ethyl-3-aminoindazole moiety into larger pharmacophores—such as 3,5-disubstituted indazoles with mercaptoacetamide or piperazine appendages—yielded compounds with IC₅₀ values below 5 μM against resistant cell lines. This positions 1-ethyl-1H-indazol-3-amine not merely as a standalone pharmacophore but as a versatile building block for next-generation kinase-targeted therapeutics [1] [2] [4].

Properties

CAS Number

927802-20-8

Product Name

1-Ethyl-1H-indazol-3-amine

IUPAC Name

1-ethylindazol-3-amine

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h3-6H,2H2,1H3,(H2,10,11)

InChI Key

NIWQOSLMYFEMKX-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(=N1)N

Canonical SMILES

CCN1C2=CC=CC=C2C(=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.